Potent CDK2 Inhibition: 6-Carboxylic Acid Scaffold Outperforms 3-Carboxylic Acid Series
The 6-carboxylic acid substitution is essential for potent cyclin-dependent kinase 2 (CDK2) inhibition. Derivatives based on the 6-carboxylic acid scaffold, such as 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have demonstrated direct binding to the CDK2 ATP pocket, disrupting cell cycle progression . While quantitative IC50 data for the specific 5,7-dimethyl analog is limited in primary literature, a closely related series of pyrazolo[1,5-a]pyrimidine derivatives (6a-t) demonstrated potent dual CDK2/TRKA inhibition, with compounds 6t and 6s exhibiting IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively [1]. These values are comparable to the reference CDK2 inhibitor ribociclib (IC50 = 0.07 µM) [1]. In contrast, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are largely inactive against CDK2, instead targeting B-Raf (IC50 = 20–36 nM) [2].
| Evidence Dimension | CDK2 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.09–0.23 µM (for closely related 6-carboxylic acid derivatives; exact data for 5,7-dimethyl analog not reported) |
| Comparator Or Baseline | Ribociclib (reference CDK2 inhibitor): IC50 = 0.07 µM |
| Quantified Difference | Approximately 1.3- to 3.3-fold less potent than ribociclib |
| Conditions | In vitro enzymatic assay against CDK2/cyclin A2 |
Why This Matters
This establishes the 6-carboxylic acid scaffold as a viable starting point for CDK2 inhibitor development, whereas the 3-carboxylic acid isomer is unsuitable for this target.
- [1] CORE. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. View Source
- [2] BindingDB. B-Raf V600E Inhibitor Data: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives (BDBM50165865, BDBM197706). View Source
